molecular formula C28H39F3N8O9 B2575007 Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA CAS No. 199807-33-5

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA

Número de catálogo B2575007
Número CAS: 199807-33-5
Peso molecular: 688.662
Clave InChI: DEDCWVTYYHSZET-JDNDSRKHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA, also known as cRGDfV, is a potent inhibitor of cell adhesion . It is a cyclic peptide that contains the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and valine .


Molecular Structure Analysis

The empirical formula of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is C26H38N8O7 . Its molecular weight is 574.63 . For a detailed molecular structure, please refer to databases like PubChem .


Chemical Reactions Analysis

Specific chemical reactions involving Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA are not mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is a solid substance . . The storage temperature is recommended to be -20

Aplicaciones Científicas De Investigación

Integrin αvβ3 Inhibition

Cyclo(RGDfV) TFA is a potent inhibitor of integrin αvβ3 , a cell surface receptor involved in cell adhesion, migration, and angiogenesis. By disrupting the interaction between integrin αvβ3 and its ligands, this peptide can modulate cellular processes. Researchers have explored its use in cancer therapy, where inhibiting integrin αvβ3 reduces tumor cell adhesion to the extracellular matrix, impeding metastasis .

Antitumor Activity

Studies have demonstrated that Cyclo(RGDfV) TFA possesses antitumor properties. By targeting integrin αvβ3, it disrupts tumor cell adhesion and migration, potentially limiting tumor growth and metastasis. Its antitumor effects make it a promising candidate for cancer research and therapy .

Acute Myeloid Leukemia (AML) Research

Cyclo(RGDfV) TFA has relevance in acute myeloid leukemia (AML) studies. Leukemia cells often reside within protective microenvironments, making them resistant to chemotherapy. This peptide disrupts their adhesion to the niche, rendering them more susceptible to cell cycle-dependent drugs. Researchers investigate its potential as an adjunct therapy for AML .

Ischemic Acute Renal Failure (ARF)

In animal models, Cyclo(RGDfV) TFA has shown promise in ameliorating ischemic acute renal failure (ARF). By preventing tubular obstruction through inhibition of cell-cell adhesion, it contributes to renal function recovery. Further research aims to explore its clinical applications in ARF management .

Cell Cycle Modulation

Cyclo(RGDfV) TFA affects leukemia cell cycle dynamics. In both 2D and 3D culture systems, it decreases the G0/G1 phase and increases the S phase of leukemia cells. This modulation may impact cell proliferation and survival, providing insights into therapeutic strategies .

Apoptosis Induction

By increasing apoptosis rates, Cyclo(RGDfV) TFA influences cell survival. Apoptosis is a critical process for eliminating damaged or abnormal cells. Researchers investigate its potential as an apoptosis-inducing agent in various contexts .

MedChemExpress: Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA MilliporeSigma: Cyclo(Arg-Gly-Asp-D-Phe-Val) MilliporeSigma: Cyclo(Arg-Gly-Asp-D-Phe-Val) MilliporeSigma: Cyclo(Arg-Gly-Asp-D-Phe-Val)

Propiedades

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N8O7.C2HF3O2/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15;3-2(4,5)1(6)7/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29);(H,6,7)/t16-,17+,18-,21-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDCWVTYYHSZET-JDNDSRKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39F3N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.